L-Valine, 3-fluoro-

Description

Significance of Fluorine Incorporation in Bioactive Molecules

The incorporation of fluorine into molecules of biological interest has become a widespread strategy in medicinal chemistry and chemical biology. researchgate.netsigmaaldrich.com Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to the beneficial effects of this halogen. scbt.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, are key to its utility. medchemexpress.comnih.gov

The introduction of fluorine can significantly influence a molecule's physicochemical properties. Due to its high electronegativity, fluorine can alter the electron distribution within a molecule, affecting its acidity, basicity, and dipole moment. nih.gov This can lead to enhanced binding affinity to target proteins. Furthermore, the substitution of hydrogen with fluorine can increase a molecule's lipophilicity, which can improve its ability to permeate cell membranes. nih.gov

One of the most significant impacts of fluorination is the increased metabolic stability of the molecule. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage. nih.gov This can prolong the half-life of a drug in the body. The incorporation of fluorinated amino acids into peptides has been shown to enhance their stability against degradation by proteases, although the effect can be complex and depends on the specific enzyme and the position of the fluorinated residue. researchgate.net

| Property | Impact of Fluorine Incorporation |

| Lipophilicity | Generally increased, potentially improving membrane permeability. |

| Metabolic Stability | Increased due to the strength of the C-F bond, leading to resistance to enzymatic degradation. |

| Binding Affinity | Can be enhanced through altered electronic interactions and conformational effects. |

| Acidity/Basicity (pKa) | Can be altered due to fluorine's strong electron-withdrawing nature. |

| Conformation | Can induce specific conformational preferences in peptides and proteins. |

Fluorinated amino acids are invaluable tools as biochemical probes, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. The fluorine-19 (¹⁹F) nucleus has a nuclear spin of ½, a high gyromagnetic ratio, and is 100% naturally abundant, making it highly sensitive for NMR studies. nih.gov Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra of fluorinated molecules are free from background signals, allowing for clear observation of the labeled molecule in complex biological environments. novoprolabs.com The chemical shift of the ¹⁹F nucleus is also highly sensitive to its local environment, providing detailed information about protein structure, dynamics, and interactions with other molecules. mdpi.com

Overview of Non-Proteinogenic Amino Acids in Research

Non-proteinogenic amino acids are those that are not among the 20 standard amino acids encoded by the genetic code. While hundreds of these amino acids are found in nature, particularly in bacteria, fungi, and plants, many more have been synthesized in the laboratory. nih.gov These unique building blocks have become essential in the development of novel peptide-based therapeutics and research tools.

The incorporation of non-proteinogenic amino acids into peptides can confer a range of desirable properties, including:

Enhanced Stability: Resistance to degradation by proteases.

Constrained Conformation: Forcing the peptide into a specific three-dimensional shape to improve binding to a target.

Novel Functionality: Introducing chemical groups not found in the standard amino acids to create peptides with new activities.

Focus on Fluoroalkyl-α-Amino Acids, with Emphasis on L-Valine, 3-fluoro-

Within the vast family of non-proteinogenic amino acids, those bearing a fluoroalkyl group are of particular interest due to the unique properties imparted by fluorine. researchgate.net These amino acids serve as powerful tools for modulating the structure and function of peptides and proteins.

L-Valine, 3-fluoro- is a synthetic fluoroalkyl-α-amino acid that serves as a specific example of this class of compounds. While detailed research on this specific molecule is not as extensive as for some other fluorinated amino acids, its synthesis and basic properties have been described. A multigram synthesis of 3-fluorovaline from L-protected valine has been reported, achieving a good yield and maintaining the desired stereochemistry. It has been noted for its potential use in peptide synthesis and its ability to inhibit the growth of certain bacteria. researchgate.net

| Property | L-Valine, 3-fluoro- |

| Molecular Formula | C5H10FNO2 |

| Molecular Weight | 135.14 g/mol |

| Synonyms | 3-Fluorovaline, 2-Amino-3-fluoro-3-methylbutanoic acid |

| Applications | Peptide synthesis, potential antibacterial agent |

The strategic placement of a single fluorine atom on the valine side chain is expected to subtly alter its steric and electronic properties, which in turn can influence the conformation and stability of peptides into which it is incorporated. While specific experimental data on the conformational effects of L-Valine, 3-fluoro- are limited in publicly available research, the principles established from studies of other fluorinated amino acids suggest that it could be a valuable tool for fine-tuning peptide and protein structure and function. Further research into the specific impacts of L-Valine, 3-fluoro- will undoubtedly continue to expand the toolkit available to chemical biologists.

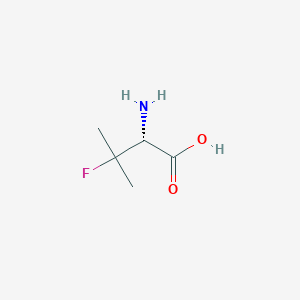

Structure

3D Structure

Properties

Molecular Formula |

C5H10FNO2 |

|---|---|

Molecular Weight |

135.14 g/mol |

IUPAC Name |

(2R)-2-amino-3-fluoro-3-methylbutanoic acid |

InChI |

InChI=1S/C5H10FNO2/c1-5(2,6)3(7)4(8)9/h3H,7H2,1-2H3,(H,8,9)/t3-/m1/s1 |

InChI Key |

ZFUKCHCGMBNYHH-GSVOUGTGSA-N |

Isomeric SMILES |

CC(C)([C@@H](C(=O)O)N)F |

Canonical SMILES |

CC(C)(C(C(=O)O)N)F |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for L Valine, 3 Fluoro and Its Analogues

Asymmetric Synthesis Approaches to α-Fluoroalkyl-α-Amino Acids

The synthesis of α-fluoroalkyl-α-amino acids in their enantiopure or enantioenriched forms is a key area of research. mdpi.comresearchgate.net These compounds are of significant interest due to the unique properties conferred by the fluorine atom, which can influence hydrophobicity, conformational constraints, and metabolic stability. nih.govmdpi.com Various strategies have been developed, often involving either the use of fluorinated starting materials or the introduction of fluorine into a chiral, non-fluorinated precursor. mdpi.com

Multigram Synthesis from L-Protected Valine Precursors

A significant achievement in the synthesis of 3-fluoro-L-valine has been the development of a multigram scale synthesis starting from a protected L-valine precursor. mdpi.comresearchgate.net This method provides the target compound with high yield and complete stereoselectivity. mdpi.com The process involves the direct fluorination of an L-protected valine derivative, demonstrating the robustness of using chiral precursors for large-scale production. mdpi.comresearchgate.net This approach is particularly valuable as it starts from a readily available amino acid, ensuring the desired stereochemistry is maintained throughout the synthetic sequence.

Photocatalytic Fluorination of Unactivated C-H Bonds

Photocatalytic methods have emerged as a powerful tool for the fluorination of unactivated C-H bonds, offering a direct route to fluorinated organic molecules. researchgate.netnih.gov This approach has been successfully applied to the synthesis of N-Phth-3-fluorovaline from a valine derivative. researchgate.net The reaction utilizes a decatungstate photocatalyst in conjunction with N-fluorobenzenesulfonimide (NFSI) as the fluorine source. mdpi.comresearchgate.netbrittonsfu.com This method is noteworthy for its operational simplicity and its ability to achieve fluorination with total enantioselectivity in a single step, providing good yields. mdpi.comresearchgate.net The process is effective for a range of substrates, including complex natural products and other amino acid derivatives. researchgate.netnih.gov

Table 1: Comparison of Synthetic Methods for 3-Fluoro-L-Valine Analogues

| Method | Starting Material | Reagents | Product | Yield | Stereoselectivity | Reference |

| Electrochemical Fluorination | L-protected valine | Selectfluor, Nitrate (B79036) additive | 3-fluorovaline | 78% | Total | mdpi.comresearchgate.net |

| Photocatalytic Fluorination | Valine derivative | Decatungstate photocatalyst, NFSI | N-Phth-3-fluorovaline | 56% | Total | researchgate.net |

Electrochemical Methods for Alkyl C-H Fluorination

Electrochemical fluorination represents another innovative approach for the direct fluorination of unactivated C-H bonds in alkyl chains. researchgate.netnih.gov This method has been successfully employed for the synthesis of 3-fluorovaline on a multigram scale from an L-protected valine precursor. mdpi.comresearchgate.netnih.gov The reaction uses Selectfluor as a mediator, coupled with anodic oxidation in the presence of a nitrate additive, and is carried out using reticulated vitreous carbon (RVC) electrodes. mdpi.comresearchgate.net This technique has demonstrated high efficiency, providing the desired fluorinated amino acid in good yield and with complete stereoselectivity. mdpi.comresearchgate.netnih.gov The scalability of this method makes it a promising tool for the production of fluorinated amino acids for various applications. nih.gov

Hydrofluorination of Aziridines

The hydrofluorination of aziridines provides a versatile route to β-fluoroamines, which are important building blocks for medicinal chemistry. organic-chemistry.orgucla.eduorganic-chemistry.org This method involves the ring-opening of an aziridine (B145994) with a fluoride (B91410) source. A practical approach utilizes the in situ generation of amine-HF reagents from benzoyl fluoride and a non-nucleophilic alcohol, catalyzed by a Lewis base. organic-chemistry.orgucla.edu This protocol is notable for its broad substrate scope, accommodating various N-protecting groups on the aziridine. organic-chemistry.orgacs.org The reaction proceeds with high regio- and diastereoselectivity, allowing for the synthesis of enantioenriched fluorinated amino acids. organic-chemistry.org For instance, the hydrofluorination of an aziridine derived from an amino acid can lead to the corresponding β-fluoroamino acid derivative. The stereochemistry of the starting aziridine dictates the stereochemistry of the product. nih.gov

Enantioselective Synthesis through Catalytic Asymmetric Reactions

Catalytic asymmetric reactions are at the forefront of synthesizing chiral molecules, including fluorinated amino acids. mdpi.comresearchgate.net One notable example is the catalytic enantioselective monofluorination of an α-keto-ester using a chiral palladium-enolate intermediate. mdpi.comresearchgate.net The resulting fluorinated product can then be converted into both syn and anti β-fluoro-α-amino esters through subsequent reduction and azidation steps. mdpi.comresearchgate.net Another powerful strategy is the use of chiral phase-transfer catalysts for the asymmetric alkylation of glycine (B1666218) imines, a method that has become a cornerstone in the synthesis of non-natural amino acids. rsc.org Furthermore, organocatalysis has emerged as a significant tool, with chiral thioureas and Brønsted acids being used to achieve impressive results in enantioselective Strecker reactions to produce α-trifluoromethyl-α-amino acids. researchgate.net These catalytic methods offer the advantage of generating high levels of stereocontrol with only a small amount of a chiral catalyst. nih.govjku.at

Strategies for Introducing the Fluorine Atom

The introduction of a fluorine atom into an amino acid can be achieved through various fluorination reactions, which are broadly categorized as electrophilic, nucleophilic, or radical fluorination. nih.govmdpi.com The choice of strategy depends on the specific target molecule and the available starting materials.

Commonly used electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. mdpi.com These reagents are often employed in the fluorination of enolates or other electron-rich species. mdpi.comnih.gov For example, the fluorination of a silyl (B83357) enol ether derived from a protected keto-proline with Selectfluor yielded a fluoro-keto-proline as a single diastereoisomer. nih.gov

Nucleophilic fluorination is another widely used strategy, employing reagents such as diethylaminosulfur trifluoride (DAST), Deoxo-Fluor, and cesium fluoride (CsF). mdpi.com These reagents are typically used to displace a leaving group, such as a hydroxyl or sulfonate group, with fluoride. For instance, treatment of an amino alcohol with Deoxo-Fluor can lead to stereoselective fluorination via an aziridinium (B1262131) intermediate. nih.gov

Radical fluorination methods, often promoted by photochemistry or electrochemistry, have also gained prominence for their ability to functionalize unactivated C-H bonds. nih.govacs.org These reactions provide a direct and often late-stage approach to introducing fluorine into complex molecules. rsc.orgrsc.org

Electrophilic Fluorination Reagents (e.g., Selectfluor, NFSI)

Electrophilic fluorination has emerged as a powerful strategy for the direct fluorination of C-H bonds. wikipedia.org Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI) are widely used due to their stability and reactivity. wikipedia.orgmdpi.comrsc.org These reagents contain an electron-deficient fluorine atom and are effective for fluorinating electron-rich substrates like enolates or for direct C-H fluorination under specific catalytic conditions. wikipedia.orgescholarship.org

Key research findings in this area include:

Electrochemical Fluorination: An electrochemical method utilizing Selectfluor as a mediator coupled with anodic oxidation has been successfully applied to the multigram synthesis of 3-fluorovaline. mdpi.com Starting from L-protected valine, this process achieved a 78% yield with complete stereoselectivity, demonstrating a scalable and efficient route. mdpi.comnih.gov

Photocatalytic Fluorination: The combination of a decatungstate photocatalyst with NFSI enables the fluorination of unactivated C-H bonds through a hydrogen abstraction mechanism. mdpi.comucd.ie This method was used to prepare N-Phth-3-fluorovaline from a valine derivative in a single step with a 56% yield and total enantioselectivity. nih.gov

Direct C-H Fluorination of Valine Esters: A photochemical process using either Selectfluor or NFSI has been developed for the fluorination of (S)-valine methyl ester. google.com This highlights the potential for direct functionalization of simple amino acid derivatives.

Interactive Table: Electrophilic Fluorination for 3-Fluoro-Valine Synthesis

| Method | Reagent(s) | Substrate | Product | Yield | Key Features | Citations |

|---|---|---|---|---|---|---|

| Electrochemical | Selectfluor | L-protected valine | 3-fluorovaline | 78% | Multigram scale, total stereoselectivity. | mdpi.com, nih.gov |

| Photocatalytic | NFSI, TBADT | Valine derivative | N-Phth-3-fluorovaline | 56% | Single step, total enantioselectivity, fluorination of unactivated C-H bond. | mdpi.com, nih.gov |

| Vanadium-Catalyzed | Selectfluor | N-phthaloyl valine ester | Fluorinated product | Moderate | Direct C(sp³)–H fluorination. | rsc.org |

| Photochemical | Selectfluor or NFSI | (S)-valine methyl ester | 3-fluorovaline methyl ester | Not specified | Direct fluorination of amino acid ester. | google.com |

Fluorination of Chiral Precursors

To achieve high stereoselectivity, many synthetic routes start with a chiral precursor, using its inherent stereochemistry to direct the outcome of subsequent reactions, including fluorination. mdpi.com This approach avoids the need for challenging resolution steps later in the synthesis.

Key research findings include:

Chiral Template Approach: The first synthesis of (2S,3S)-4-fluorovaline was achieved using an (S)-pyroglutamate derivative as a chiral template. The stereochemistry of the final product was controlled through stereoselective addition to this precursor. researchgate.net

Chiral Nickel(II) Complexes: Chiral Ni(II) complexes, formed from a chiral auxiliary like (S)-o-(N-benzylprolyl)aminobenzophenone (BBP) and an amino acid such as glycine, serve as effective precursors for the asymmetric synthesis of various fluorinated amino acids. psu.edubeilstein-journals.org Alkylation of these complexes with fluorinated electrophiles proceeds with high enantioselectivity, enabling the gram-scale synthesis of compounds like trifluorovaline with excellent enantiomeric purity. beilstein-journals.orgnih.gov

From Chiral Alcohols: The diastereoselective fluorination of N-Boc arylsulfonyloxazolidines, which are derived from chiral alcohol precursors, provides access to both stereoisomers of 3-monofluoro α-amino acids. mdpi.com

Synthesis of Specific Stereoisomers of Fluorinated Valine Derivatives

The precise spatial arrangement of atoms is critical for the biological function of amino acid analogues. Research has therefore focused on developing syntheses for specific, and often complex, stereoisomers of fluorinated valine.

(2R,3S)-3,4,4,4-Tetrafluorovaline Synthesis

The synthesis of (2R,3S)-3,4,4,4-tetrafluorovaline, a highly fluorinated valine derivative, was reported for the first time by Kumagai, Shibasaki, and colleagues. keio.ac.jpresearchgate.netscholarsportal.info This compound was designed as a potential bioisostere of L-isoleucine. researchgate.net

The key step in its synthesis is a highly enantio- and diastereoselective direct catalytic asymmetric Mannich-type reaction. keio.ac.jpresearchgate.netresearchgate.net This C-C bond-forming reaction allowed for the production of gram quantities of a key synthetic intermediate, which was then converted to the final tetrafluorovaline product. researchgate.net The conformation and physicochemical properties of the novel amino acid were thoroughly analyzed by X-ray crystallography, NMR spectroscopy, and computational methods. keio.ac.jpscholarsportal.info

Approaches to Stereoselective Deuteration and Isotopic Labeling of L-Valine

Isotopically labeled amino acids, including deuterated L-valine, are invaluable tools for metabolic research and structural biology studies using NMR spectroscopy. isotope.comisotope.com Both biocatalytic and chemical methods have been developed for stereoselective isotopic labeling.

Key research findings include:

Biocatalytic Deuteration: The pyridoxal (B1214274) 5'-phosphate (PLP)-dependent Mannich cyclase, LolT, has been repurposed as a highly effective biocatalyst for the α-deuteration of a wide range of L-amino acids. nih.govescholarship.org This enzyme can achieve complete and stereoselective deuteration for many amino acids, although L-valine showed only modest deuteration after 14 hours. nih.gov

Chemical Deuteration of Dipeptides: A chemical method for site-selective deuteration has been developed using dipeptide precursors. The dipeptide Boc-L-Val-L-Pro-OtBu, when subjected to NaOEt/EtOD, underwent site-selective deuteration at the C-2 position of the valine residue with high stereoselectivity. acs.org

Synthesis of Labeled Precursors: Specific isotopic labeling of the prochiral methyl groups of valine can be achieved by providing labeled precursors, such as pro-R or pro-S acetolactate, in the culture medium for protein expression. portlandpress.com A variety of isotopically labeled L-valine versions, such as L-Valine (¹³C₅, 99%; ¹⁵N, 99%), L-Valine-¹⁵N, and L-Valine-1-¹³C, are available for use in proteomics, metabolomics, and NMR-based research. isotope.commedchemexpress.commedchemexpress.com

Interactive Table: Methods for Stereoselective Deuteration/Labeling of L-Valine

| Method | Catalyst/Reagent | Substrate | Labeled Product | Key Features | Citations |

|---|---|---|---|---|---|

| Biocatalytic | LolT (PLP-dependent enzyme) | L-Valine | α-deuterated L-Valine | Excellent stereoselectivity, green conditions; modest deuteration for valine. | nih.gov, escholarship.org |

| Chemical | NaOEt/EtOD | Boc-L-Val-L-Pro-OtBu | C-2 deuterated Val dipeptide | High site-selectivity and stereoselectivity. | acs.org |

| Artificial Racemase | Chiral guanidine, aldehyde | L-Valine | Deuterated D/L-Valine | Catalytic system for racemization and deuteration in a biphasic mixture. | scholaris.ca |

| Precursor-Directed | Labeled acetolactate | Protein expression system | Protein with labeled Val | Selective labeling of prochiral methyl groups. | portlandpress.com |

Kinetic Resolution Techniques for Fluoroamino Acids

Kinetic resolution is a crucial technique for separating racemic mixtures of chiral compounds, including fluoroamino acids, into their constituent enantiomers. This can be achieved through enzymatic or chemical methods.

Key research findings include:

Enzymatic Resolution: Hydrolytic enzymes can exhibit high stereoselectivity. In one example, the enzyme papain was used for the kinetic resolution of a racemic mixture of N-Boc-3-fluoro-DL-alanine methyl ester. The enzyme selectively hydrolyzed the L-enantiomer, allowing for the separation of N-Boc-3-fluoro-L-alanine and the unreacted N-Boc-3-fluoro-D-alanine methyl ester in nearly quantitative yields. psu.edu

Chemical Dynamic Kinetic Resolution (DKR): A purely chemical method for the DKR of unprotected racemic α-amino acids has been developed. nih.gov This approach offers a versatile alternative to biocatalytic methods and can also be used for the interconversion of S and R enantiomers. nih.gov

Enantioselective Esterification: The kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids, which are structurally related to fluoroamino acids, has been achieved through enantioselective esterification. Using a chiral acyl-transfer catalyst, the racemic acid was separated into an optically active acid and its corresponding ester with high enantiomeric excesses. mdpi.com

Enzymatic and Chemoenzymatic Synthetic Pathways

The stereoselective synthesis of fluorinated amino acids, including 3-fluoro-L-valine, presents significant challenges for traditional organic chemistry. acs.org Enzymatic and chemoenzymatic methods have emerged as powerful alternatives, offering high stereoselectivity under mild reaction conditions, often circumventing the need for complex protecting group strategies. acs.org While specific literature on the enzymatic synthesis of 3-fluoro-L-valine is scarce, established enzymatic methodologies for analogous fluorinated amino acids provide a clear blueprint for potential synthetic pathways.

One of the most effective chemoenzymatic strategies is the kinetic resolution of a racemic mixture. psu.edu This approach involves the synthesis of a racemic precursor, such as 3-fluoro-DL-valine, followed by selective enzymatic transformation of one enantiomer, allowing for the separation of the two. For instance, the hydrolytic enzyme papain has been successfully used for the stereoselective hydrolysis of a racemic mixture of N-Boc-3-fluoro-DL-alanine methyl ester. psu.edu This process yielded N-Boc-3-fluoro-L-alanine and the unreacted N-Boc-3-fluoro-D-alanine methyl ester in essentially quantitative yields, which could then be deprotected to afford the optically pure L- and D-enantiomers. psu.edu A similar strategy, employing enzymes like lipases or proteases, is a highly plausible route to obtaining enantiopure L-Valine, 3-fluoro-. psu.educapes.gov.br

Another powerful enzymatic approach involves the use of transaminases (TAs) or amino acid dehydrogenases. These enzymes catalyze the asymmetric amination of a corresponding α-keto acid precursor. The synthesis of D-valine and other D-amino acids has been demonstrated from their respective α-keto acids using a D-amino acid transaminase (DAAT). semanticscholar.org For the L-enantiomer, a stereocomplementary L-amino acid transaminase could be employed to convert a precursor like 3-fluoro-3-methyl-2-oxobutanoic acid into L-Valine, 3-fluoro-. The development of multi-enzyme cascade systems, often including a cofactor regeneration enzyme like formate (B1220265) dehydrogenase (FDH), makes these processes highly efficient. semanticscholar.orgpu-toyama.ac.jp

Aldolases, particularly threonine aldolases (TAs), represent another class of enzymes with significant potential. nih.govfrontiersin.org These pyridoxal-5-phosphate (PLP)-dependent enzymes catalyze the C-C bond formation between glycine and an aldehyde. frontiersin.org L-threonine aldolases from Escherichia coli and Pseudomonas putida have been used to synthesize 4-fluoro-L-threonine from 2-fluoroacetaldehyde and glycine. nih.gov While this specific reaction is for a different amino acid, the substrate promiscuity of aldolases suggests that a suitably designed fluorinated aldehyde could potentially be used to construct the backbone of 3-fluoro-L-valine or its analogs. nih.gov For example, type II pyruvate (B1213749) aldolases have been used to synthesize β-fluoro-α-hydroxy compounds from fluoropyruvate and various aldehydes, demonstrating their utility in forming C-C bonds with fluorinated substrates. nih.gov

Table 1: Potential Enzymatic and Chemoenzymatic Routes for L-Valine, 3-fluoro- Synthesis This table is based on methodologies applied to analogous compounds.

| Synthetic Strategy | Enzyme Class | Example Reaction (Analogous Compounds) | Key Advantages | Citations |

|---|---|---|---|---|

| Chemoenzymatic Resolution | Protease (e.g., Papain), Lipase | Resolution of racemic N-Boc-3-fluoro-DL-alanine methyl ester to yield N-Boc-3-fluoro-L-alanine. | High enantioselectivity (>99% e.e.), access to both L- and D-enantiomers. | psu.educapes.gov.br |

| Asymmetric Amination | Transaminase (TA), Amino Acid Dehydrogenase | Deracemization of fluorinated phenylalanines using an L-amino acid oxidase (LAAO) variant. | Direct asymmetric synthesis from a prochiral keto-acid, high atom economy, can be integrated into cascade reactions. | semanticscholar.org |

| Aldol Condensation | Aldolase (B8822740) (e.g., LTA, Pyruvate Aldolase) | Synthesis of 4-fluoro-L-threonine from glycine and 2-fluoroacetaldehyde using L-threonine aldolase (LTA). | Stereoselective C-C bond formation, potential for building complex backbones from simple precursors. | nih.govfrontiersin.orgnih.gov |

Green Chemistry Approaches in Fluoroamino Acid Synthesis

The synthesis of complex molecules like fluoroamino acids is increasingly being evaluated through the lens of green chemistry, which prioritizes waste prevention, energy efficiency, and the use of safer chemicals. acs.org Several modern synthetic strategies for fluorinated amino acids align with these principles, offering more sustainable alternatives to classical methods.

A cornerstone of green chemistry is the use of catalysis, and biocatalysis in particular stands out. acs.org As detailed in the previous section, enzymes operate under mild conditions (physiological pH and temperature) and typically in aqueous media, drastically reducing the need for harsh reagents, extreme temperatures, and volatile organic solvents. acs.orgresearchgate.net The high specificity of enzymes often eliminates the need for protecting groups, which simplifies synthetic routes and reduces the number of steps, thereby minimizing waste. acs.org The use of whole-cell biocatalysts, as demonstrated in the chemoenzymatic synthesis of fluorinated aromatic L-α-amino acids, is an especially green approach. acs.orgd-nb.info It avoids costly and energy-intensive enzyme purification and simplifies cofactor recycling, making the process more economically viable and sustainable. acs.org

The choice of reagents and energy sources is another critical aspect. Traditional fluorination reactions often rely on hazardous reagents. mdpi.com Emerging techniques offer safer and more sustainable alternatives. Electrochemical fluorination, for example, has been explored as an efficient method that can minimize the use of harsh chemical oxidants and reduce waste. numberanalytics.com Similarly, photoredox catalysis provides a light-assisted method for generating radicals for C-C bond formation under mild conditions, expanding the toolkit for green amino acid synthesis. diva-portal.org

Table 2: Green Chemistry Strategies in Fluoroamino acid Synthesis

| Green Chemistry Principle | Approach | Example/Application | Environmental Benefit | Citations |

|---|---|---|---|---|

| Prevention/Waste Minimization | Use of Biocatalysts | Enzymatic resolution avoids protecting groups; one-pot cascade reactions minimize intermediate workups. | Reduced number of steps, higher atom economy, lower E-Factor/PMI. | acs.orgacs.org |

| Safer Solvents & Reaction Conditions | Aqueous Biocatalysis | Enzymes function in water at ambient temperature and pressure. | Elimination of hazardous organic solvents, reduced energy consumption. | acs.orgresearchgate.net |

| Catalysis | Whole-Cell Biocatalysis | Use of engineered microorganisms containing the required enzymes for synthesis. | Avoids enzyme purification, facilitates cofactor regeneration, simplifies process. | acs.orgd-nb.info |

| Design for Energy Efficiency | Photoredox Catalysis | Use of visible light to drive reactions at room temperature. | Reduces reliance on thermal energy; enables novel reaction pathways. | diva-portal.orgnih.gov |

| Safer Chemistry | Electrochemical Fluorination | Use of electricity for fluorination reactions. | Reduces the need for hazardous and corrosive chemical fluorinating agents. | numberanalytics.com |

Molecular and Structural Investigations of L Valine, 3 Fluoro and Its Derivatives

Conformational Analysis and Stereochemical Characterization

The presence of a fluorine atom at the 3-position of L-valine introduces significant steric and electronic perturbations that dictate the molecule's preferred three-dimensional arrangement.

Quantum Chemical Calculations (e.g., DFT, SCS-MP2) on Conformers

Quantum chemical calculations, such as Density Functional Theory (DFT) and Spin-Component Scaled Møller-Plesset second-order perturbation theory (SCS-MP2), are powerful computational methods used to investigate the stable conformations of molecules. researchgate.netnih.govlilab-ecust.cn These calculations help to predict the relative energies of different spatial arrangements (conformers) of L-Valine, 3-fluoro-. researchgate.netnih.gov

For fluorinated amino acids like 3-fluoroalanine, a related compound, theoretical studies have shown that the introduction of fluorine only marginally alters the relative energies of the principal conformers compared to the non-fluorinated parent molecule. researchgate.netnih.gov However, specific conformers are stabilized by favorable interactions involving the fluorine atom. researchgate.netnih.gov These computational approaches allow for the optimization of molecular geometries and the calculation of their energies, providing insights into the most likely conformations the molecule will adopt. iiserpune.ac.inaip.org

Influence of Fluorine on Conformational Preferences and Hydrogen Bonding

The high electronegativity of the fluorine atom significantly influences the conformational preferences of L-Valine, 3-fluoro-. This is primarily due to the gauche effect , an electronic phenomenon that stabilizes conformers where the fluorine atom is positioned gauche (at a 60° dihedral angle) to an adjacent electronegative atom or group. nih.govvulcanchem.com In the case of 3-fluoro-L-valine, this effect likely favors a conformation where the fluorine atom is gauche to the carboxylate group, which in turn reduces the molecule's conformational flexibility. vulcanchem.com

Spectroscopic Characterization

Spectroscopic techniques provide experimental evidence to support and refine the structural models derived from theoretical calculations.

NMR Spectroscopy (¹H and ¹⁹F NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of fluorinated compounds in solution. researchgate.netresearchgate.net Both proton (¹H) and fluorine-19 (¹⁹F) NMR are employed to gain detailed structural information.

¹H NMR: The ¹H NMR spectrum of L-valine typically shows distinct signals for the protons on the α-carbon, β-carbon, and the methyl groups. hmdb.cachemicalbook.com In 3-fluoro-L-valine, the introduction of the fluorine atom causes changes in the chemical shifts and coupling constants of nearby protons. For instance, the coupling between the fluorine atom and the adjacent protons can provide valuable information about the dihedral angles and, consequently, the preferred conformation of the side chain.

¹⁹F NMR: ¹⁹F NMR is particularly informative due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often results in less signal overlap compared to ¹H NMR. researchgate.netbiophysics.org The chemical shift of the fluorine atom in 3-fluoro-L-valine is sensitive to its local electronic environment, which is influenced by the molecule's conformation and interactions with the solvent. acs.org Changes in the ¹⁹F chemical shift can therefore be used to probe conformational changes. acs.orgbeilstein-journals.org

Table 1: Predicted ¹H NMR and ¹⁹F NMR Data for L-Valine, 3-fluoro- Derivatives This table presents hypothetical data for illustrative purposes, as specific experimental data for L-Valine, 3-fluoro- was not available in the search results. Actual values may vary.

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹H | α-H | ~3.5 - 4.0 | Doublet | J(Hα-Hβ) ≈ 3-5 |

| ¹H | β-H | ~4.5 - 5.0 | Doublet of quartets | J(Hβ-F) ≈ 45-50, J(Hβ-Hα) ≈ 3-5 |

| ¹H | γ-CH₃ | ~1.0 - 1.5 | Doublet | J(Hγ-F) ≈ 20-25 |

| ¹⁹F | C3-F | ~ -180 to -200 | Multiplet | J(F-Hβ) ≈ 45-50, J(F-Hγ) ≈ 20-25 |

X-ray Crystallography of Fluoroamino Acid Derivatives

In the crystal structure of L-valine, molecules form dimers through hydrogen bonds. researchgate.net The introduction of fluorine can disrupt this crystal packing due to its larger van der Waals radius compared to hydrogen. vulcanchem.com X-ray crystallographic studies on derivatives of other fluorinated amino acids, such as α-fluoro-β-amino acids, have confirmed the conformational preferences predicted by theoretical studies, including the influence of the gauche effect. nih.govcanterbury.ac.nz These studies reveal how the strategic placement of fluorine can control the conformation of the amino acid backbone and side chain. canterbury.ac.nz

Table 2: Crystallographic Data for a Representative Fluoroamino Acid Derivative This table presents data for an analogous compound, amino-(2,4,6-trifluorobenzyl)-phosphonic acid, to illustrate typical crystallographic parameters, as specific data for L-Valine, 3-fluoro- was not found. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.345(3) |

| b (Å) | 9.678(3) |

| c (Å) | 11.234(3) |

| β (°) | 114.98(3) |

| Volume (ų) | 1018.5(5) |

Analysis of Electronic Distribution and Bonding Characteristics

The introduction of a highly electronegative fluorine atom significantly alters the electronic distribution within the L-valine molecule. This can be analyzed using computational methods like Natural Bond Orbital (NBO) analysis. ijnc.irresearchgate.netuba.ar NBO analysis provides a localized picture of chemical bonding and allows for the quantification of interactions between orbitals. researchgate.netsouthampton.ac.uk

In fluorinated amino acids, the strong electron-withdrawing inductive effect of the fluorine atom can influence the acidity of nearby functional groups. vulcanchem.com For instance, the pKa of the carboxyl group in 3-fluoro-D-valine is predicted to be lower (more acidic) than that of native valine. vulcanchem.com NBO analysis can reveal the delocalization of electron density from donor orbitals (like lone pairs) to acceptor orbitals (like antibonding orbitals), which helps to explain the observed changes in reactivity and stability. ijnc.irresearchgate.net For example, studies on related fluorinated molecules have used NBO analysis to understand how fluorine substitution affects the stability of different conformers through hyperconjugative interactions. researchgate.net

Molecular Modeling and Computational Dynamics Simulations

Molecular modeling and computational dynamics simulations serve as powerful tools to investigate the three-dimensional structure, conformational flexibility, and energetic landscapes of fluorinated amino acids like L-Valine, 3-fluoro-. These in silico approaches provide atomic-level insights that complement experimental data, aiding in the rational design of peptides and proteins with tailored properties.

Computational studies of 3-fluoro-L-valine typically employ a range of methods, from quantum mechanics (QM) to classical molecular mechanics (MM), to explore its molecular behavior. Density Functional Theory (DFT) is a common QM method used to calculate the optimized geometry and electronic properties of the molecule. epstem.netacs.org For larger systems or longer timescale simulations, molecular dynamics (MD) simulations using force fields are the preferred approach. nih.govresearchgate.net

A critical aspect of accurately simulating fluorinated compounds is the development and validation of reliable force field parameters. fu-berlin.de Force fields are sets of parameters that define the potential energy of a system of atoms. Standard force fields may not adequately describe the unique electronic properties of fluorine. Therefore, specific parameters for fluorinated amino acids are often developed and validated to be compatible with established force fields like AMBER. biorxiv.orgacs.orgnih.govacs.org This process involves deriving atomic charges, bond, angle, and torsion parameters, often through QM calculations, to ensure the simulations accurately reflect the physical reality of the molecule's behavior. acs.orgacs.org

Conformational analysis is a key area of investigation. For 3-fluoro-L-valine, this involves studying the rotational preferences around the Cα-Cβ bond (χ1 torsion angle) and the peptide backbone dihedral angles (φ and ψ). The introduction of a fluorine atom at the C3 position can significantly influence these conformational preferences due to steric and stereoelectronic effects, such as the gauche effect observed in other fluorinated organic molecules. researchgate.net Theoretical calculations on related molecules like 3-fluoroalanine have shown that while the principal conformations might be similar to the non-fluorinated parent amino acid, the relative energies of these conformers can be altered by the fluorine substituent. researchgate.net

Molecular dynamics simulations can be used to explore the conformational landscape of 3-fluoro-L-valine in different environments, such as in a vacuum or in explicit solvent. These simulations track the movements of atoms over time, providing a dynamic picture of the molecule's flexibility and its interactions with surrounding solvent molecules. nih.govresearchgate.net For instance, simulations can reveal how the fluorinated side chain influences the local water structure. fu-berlin.de

The results of these simulations are often presented in the form of data tables that summarize key findings. These can include relative energies of different conformers, geometric parameters, and atomic charges.

Table 1: Representative Data from DFT Calculations on a 3-fluoro-L-valine Dipeptide Model

This table illustrates the type of data generated from DFT calculations on a model system, such as an N-acetyl-N'-methylamide derivative of 3-fluoro-L-valine. The calculations, often performed using a basis set like 6-311++G(d,p), provide insights into the relative stability of different side-chain rotamers. researchgate.netscielo.org.mx

| Conformer (χ1 angle) | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Calculated Dipole Moment (Debye) |

| gauche(-) | 0.00 | -60 | 3.5 |

| trans | 0.85 | 180 | 2.1 |

| gauche(+) | 1.20 | +60 | 4.2 |

This is a representative table based on typical computational chemistry outputs for amino acids. Actual values would require specific DFT calculations for 3-fluoro-L-valine.

Table 2: Sample Parameters for Molecular Dynamics Simulations of 3-fluoro-L-valine

Accurate MD simulations rely on well-defined force field parameters. The table below shows a selection of hypothetical parameters that would be necessary for simulating 3-fluoro-L-valine within a force field like AMBER. These parameters are typically derived from QM calculations or fitted to experimental data. biorxiv.orgacs.org

| Parameter Type | Atoms Involved | Value |

| Bond Stretching | C-F | 480 kcal/mol·Å² |

| Cβ-Cγ1 | 310 kcal/mol·Å² | |

| Angle Bending | F-Cβ-Cα | 120 kcal/mol·rad² |

| F-Cβ-Cγ1 | 115 kcal/mol·rad² | |

| Torsional (Dihedral) | Cα-Cβ-Cγ1-H | V1=0.15, V2=0.0, V3=0.20 kcal/mol |

| Non-bonded (Lennard-Jones) | F | Rmin/2 = 1.75 Å, ε = 0.061 kcal/mol |

| Partial Atomic Charge | F | -0.25 e |

| Cβ | +0.15 e |

This is an illustrative table. The actual parameters would be part of a comprehensive force field file.

Enzymatic Interactions and Metabolic Pathway Modulation by L Valine, 3 Fluoro

Mechanism-Based Enzyme Inhibition by Fluorinated Amino Acids

Fluorinated amino acids are a well-established class of mechanism-based enzyme inhibitors, often referred to as "suicide substrates". sigmaaldrich.com The unique properties of the fluorine atom—its small size, high electronegativity, and ability to act as a good leaving group in certain anionic intermediates—are exploited in the design of these inhibitors. nih.gov The enzyme's own catalytic mechanism is used to convert the fluorinated analog into a highly reactive species, which then forms a covalent bond with an active site residue, leading to irreversible inactivation. sigmaaldrich.comnih.gov

Pyridoxal (B1214274) phosphate (B84403) (PLP) is a versatile coenzyme essential for a wide range of reactions in amino acid metabolism, including transaminations, decarboxylations, and racemizations. mdpi.comrsc.orglibretexts.orglibretexts.org L-Valine, 3-fluoro- and similar fluorinated amino acids serve as effective mechanism-based inactivators for many PLP-dependent enzymes. nih.gov

The general mechanism involves the enzyme processing the fluorinated substrate analog. For example, in the case of a PLP-dependent decarboxylase, the enzyme initiates a decarboxylative elimination of the fluoride (B91410) ion. nih.gov This elimination generates a reactive Michael acceptor, an electrophilic species, within the confines of the enzyme's active site. nih.gov This newly formed reactive intermediate is then susceptible to nucleophilic attack by a nearby amino acid residue in the active site, such as a cysteine or lysine (B10760008), resulting in a stable, covalent adduct and subsequent irreversible inactivation of the enzyme. nih.gov

While specific data for 3-fluoro-L-valine is limited, the kinetic parameters for the inactivation of L-lysine decarboxylase by a similar compound, L-fluorovinyl-lysine (L-FVL), illustrate this potent inhibition.

| Parameter | Value | Description |

|---|---|---|

| kinact | 0.26 ± 0.07 min-1 | The maximal rate of enzyme inactivation at saturating concentrations of the inhibitor. |

| KI | 86 ± 22 mM | The concentration of the inhibitor that gives half the maximal rate of inactivation. |

| Partition Ratio | ~20 ± 3 | The number of catalytic turnovers per inactivation event. |

Data derived from studies on a related fluorinated lysine analog acting as a suicide substrate. nih.gov

Transamination is a critical biochemical reaction that transfers an amino group from an amino acid to a keto acid, a process catalyzed by aminotransferases (transaminases). wikipedia.orgyoutube.comdavuniversity.org This reaction is fundamental for the synthesis of non-essential amino acids and for the catabolism of most amino acids. youtube.comdavuniversity.org All transaminases require the coenzyme pyridoxal phosphate (PLP). davuniversity.org

L-Valine, 3-fluoro-, as a structural analog of a natural amino acid, can enter the active site of transaminases. The enzyme's catalytic machinery would then initiate the transamination process. However, the presence of the fluorine atom on the β-carbon alters the reaction pathway. Instead of a standard transamination, the enzyme facilitates the elimination of hydrogen fluoride. This elimination generates a highly reactive electrophilic intermediate, which subsequently inactivates the enzyme by covalently modifying an active site nucleophile, thereby disrupting the normal transamination cycle.

The inactivation of PLP-dependent enzymes by L-Valine, 3-fluoro- is a form of mechanism-based or "suicide" inhibition. sigmaaldrich.comnih.gov The process is considered irreversible because it involves the formation of a stable covalent bond between the inhibitor and the enzyme. sigmaaldrich.com This contrasts with reversible inhibitors, which bind non-covalently and can dissociate from the enzyme.

The key steps in the irreversible inactivation mechanism are:

Binding: The fluorinated analog binds to the enzyme's active site in a manner similar to the natural substrate.

Catalytic Activation: The enzyme's catalytic cycle begins, but instead of producing a normal product, it converts the inhibitor into a latent reactive species. nih.gov For PLP-dependent enzymes, this often involves the elimination of fluoride to form an unsaturated intermediate. nih.gov

Covalent Modification: The highly reactive intermediate is then attacked by a nucleophilic residue within the enzyme's active site (e.g., cysteine, lysine, or histidine). nih.gov

Inactivation: The formation of this covalent adduct permanently blocks the active site, rendering the enzyme non-functional. nih.gov Exhaustive dialysis cannot restore the enzyme's activity, confirming the irreversible nature of the inhibition. nih.gov

Applications As Biochemical Probes and in Protein Engineering

¹⁹F NMR Probes for Biological Process Investigations

The fluorine-19 (¹⁹F) nucleus is exceptionally suited for Nuclear Magnetic Resonance (NMR) spectroscopy. scholaris.caresearchgate.net It possesses a spin of ½, 100% natural abundance, and a high magnetogyric ratio, leading to high sensitivity. scholaris.caresearchgate.net Since fluorine is virtually absent in biological systems, its artificial incorporation into proteins provides a background-free signal. researchgate.net The ¹⁹F chemical shift is highly sensitive to the local molecular environment, making it an ideal probe for changes in protein structure, dynamics, and interactions. researchgate.netnih.gov Efficient syntheses have been developed for fluorinated valines, which can be incorporated into proteins, yielding ¹⁹F-NMR spectra with large chemical shift dispersions, ideal for detailed studies. rsc.org

The incorporation of 3-fluoro-L-valine and other fluorinated amino acids allows for detailed investigation of protein structure and dynamics using ¹⁹F NMR. nih.gov The sensitivity of the ¹⁹F nucleus to its environment enables the detection of subtle conformational changes that are often invisible to other spectroscopic techniques. researchgate.net For instance, studies on the Leucine-Isoleucine-Valine (LIV) binding protein labeled with fluorinated probes have successfully characterized its structural dynamics, identifying the transition to a "closed" conformation upon ligand binding, which was evident from the distinct narrowing of NMR signal line widths. tandfonline.com

NMR spectroscopy is a cornerstone for the conformational analysis of peptides and proteins containing fluorinated amino acids. scholarsportal.info The introduction of fluorine can influence the conformational preferences of the amino acid residue itself and, consequently, the secondary structure of the peptide. For example, studies on 3-fluoro-4-hydroxyprolines, a related modified amino acid, used NMR coupling constants and X-ray crystallography to reveal that fluorination can invert the natural puckering of the proline ring. acs.orgnih.gov

In peptides, the stereochemistry of the fluorinated amino acid can be a deciding factor in the stability of specific conformations. researchgate.netnih.gov Computational and NMR studies on various peptides have shown that fluorinated residues can stabilize structures like β-strands or induce turns, depending on their configuration and placement within the peptide chain. researchgate.netnih.govresearchgate.net These conformational effects are critical for designing peptides with specific folded structures (foldamers).

| Technique | Finding | Compound Studied | Reference |

| NMR Spectroscopy | Fluorination inverts the natural C4-exo pucker of the amino acid ring to a C4-endo pucker. | 3-fluoro-4-hydroxyproline | acs.orgnih.gov |

| NMR & Computational Studies | The stereochemistry of the β-amino acid determines the stability of the peptide conformation (e.g., extended β-strand). | Peptides with β2,3-fluoro amino acids | researchgate.netnih.gov |

| ROESY NMR | A trifluoroethylamine group can induce folded beta-turn structures in tetrapeptides. | Ψ[CH(CF3)NH]Gly-peptides | researchgate.net |

The active site of an enzyme is a precisely structured pocket where substrates bind and are converted to products. libretexts.orgwikipedia.org Understanding the interactions within this site is key to enzymology and drug design. Fluorinated amino acids serve as excellent probes for these interactions. The fluorine atom's unique electronic properties can be tracked by ¹⁹F NMR upon substrate binding, providing insights into the binding event and the environment of the active site.

A clear example comes from studies on the fluoroacetyl-CoA thioesterase (FlK), an enzyme that specifically processes a fluorinated substrate. nih.gov Structural analysis revealed that the enzyme's specificity is dictated by a critical interaction between the substrate's fluorine atom and an arginine residue (Arg120) in the active site. nih.gov This interaction correctly positions the substrate for catalysis. nih.gov Similarly, ¹⁹F NMR has been used to demonstrate the binding of 3-fluoro-L-phenylalanine to the L-leucine specific receptor in E. coli, with protein-induced shifts in the fluorine signal confirming the interaction. nih.gov These studies highlight how 3-fluoro-L-valine and its analogs can be used to map and characterize the specific contacts governing enzyme-substrate recognition.

Incorporation into Peptides and Proteins

Fluorinated amino acids like 3-fluoro-L-valine can be incorporated into the primary sequence of peptides and proteins. This is achieved through various methods, including solid-phase peptide synthesis, cell-free expression systems, and biosynthetic incorporation in host organisms like bacteria and human cells. rsc.orgnih.govresearchgate.net This incorporation can be either residue-specific, replacing all instances of a particular amino acid, or site-specific, using engineered tRNA synthetases to insert the unnatural amino acid at a designated position. researchgate.netresearchgate.net

Bioisosterism is a strategy in medicinal chemistry where one atom or group of atoms is replaced by another with similar physical or chemical properties. The substitution of hydrogen with fluorine is a common monovalent isosteric replacement, as their van der Waal's radii are comparable (1.2 Å for H vs. 1.35 Å for F). u-tokyo.ac.jp

Fluorinated valine derivatives have been shown to act as effective bioisosteres for other natural amino acids. For example, a comprehensive analysis of (2R,3S)‐3,4,4,4‐tetrafluorovaline, a close relative of 3-fluoro-L-valine, demonstrated through NMR, X-ray crystallography, and computational methods that it is an excellent bioisostere for L-isoleucine. scholarsportal.inforesearchgate.net This mimicry allows for the substitution of isoleucine in a protein sequence with the fluorinated valine analog to probe or modify protein function without drastically altering its structure. researchgate.netresearchgate.net This substitution is possible because the cellular machinery that synthesizes proteins often recognizes the size and shape of amino acids, allowing the similarly shaped fluorinated valine to be incorporated in place of isoleucine or valine. researchgate.net

| Fluorinated Valine Derivative | Natural Amino Acid Mimicked | Basis for Bioisosterism | Reference |

| (2R,3S)‐3,4,4,4‐Tetrafluorovaline | L-Isoleucine | Similar physicochemical properties and conformation | scholarsportal.inforesearchgate.net |

| 3-Fluoro-L-valine | L-Valine / L-Isoleucine | Similar size and shape | researchgate.netrsc.org |

The incorporation of fluorinated amino acids can have a profound impact on the conformation and stability of peptides and proteins. A general finding is that fluorination of hydrophobic residues like valine or leucine (B10760876) significantly enhances the stability of the resulting protein against heat, chemical denaturants, and enzymatic degradation. nih.gov This stabilizing effect is thought to arise from the increased hydrophobic surface area that is buried upon protein folding when fluorinated residues are in the core. nih.gov

However, the effect on proteolytic stability can be complex and position-dependent. beilstein-journals.org A systematic study incorporating fluorinated leucine and isoleucine into a peptide library found that while stability was often increased, particularly when the fluorinated residue was N-terminal to the cleavage site, some positions led to destabilization. beilstein-journals.org Furthermore, fluorination can alter peptide aggregation properties; replacing valine with a fluorinated version in a peptide derived from the amyloid-β peptide was shown to significantly inhibit the formation of amyloid fibrils. rsc.org This effect is attributed to strong interactions between the fluorinated residues and the hydrophobic parts of other peptide molecules, which prevents the aggregation process. rsc.org

Use in Investigating Immune Function and Cellular Interactions

Non-natural amino acids, including fluorinated variants, serve as powerful biochemical probes to investigate immune function. plos.org The native amino acid L-valine is known to be essential for the proper functioning of the immune system, playing a role in the production of antibodies and the growth of immune cells. It has been shown to promote macrophage phagocytosis, a critical process in clearing pathogens. nih.govfrontiersin.org Furthermore, L-valine metabolism is linked to the proliferation of certain cancer cells, such as in T cell acute lymphoblastic leukemia. news-medical.net

Building on this, the incorporation of fluorinated valine analogs into T-cell epitopes offers a strategy to study and modulate peptide-MHC interactions. plos.org The increased hydrophobicity of fluorinated amino acids can be leveraged to enhance the binding of peptide antigens to Major Histocompatibility Complex (MHC) molecules. plos.org In one study, a peptide analog of the Wilms tumor protein 1 (WT1), WT1B-S1VF₃, which contains a trifluorinated valine, was synthesized to probe its effect on MHC binding. plos.org Such modifications can stabilize MHC class I molecules more effectively than the native sequences and can elicit specific T-cell responses. plos.orgresearchgate.net

The research demonstrated that modifying tumor antigenic peptides at anchor positions with non-natural amino acids can improve MHC binding, while modifications at T-cell receptor (TcR) contact residues can enhance cytotoxic T-lymphocyte (CTL) responses. plos.orgresearchgate.net The use of fluorinated valine analogs provides a tool to dissect the requirements for immune recognition and to design peptide-based vaccines with improved immunogenicity. plos.org

Table 2: Research Findings on Fluorinated Peptides in Immune Function Studies

| Peptide | Modification | Purpose of Study | Key Finding | Reference |

| WT1B | Substitution with trifluoro-valine (WT1B-S1VF₃) | Investigate peptide-MHC binding | Non-natural analogs can improve binding to HLA-A0201 molecules compared to the native peptide. | plos.org |

| General T-cell epitopes | Incorporation of non-natural amino acids | Enhance immunogenicity | Modification at anchor positions can enhance MHC binding; modification at TcR contact sites can enhance CTL responses. | plos.orgresearchgate.net |

Exploration in Targeted Protein Degradation Studies

Targeted protein degradation (TPD) is a therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. nih.gov A key technology in this field is the use of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. nih.govacs.org

Fluorinated amino acids have become instrumental in the design of ligands for E3 ligases, particularly the von Hippel-Lindau (VHL) E3 ligase. nih.govmdpi.com The native ligand for VHL contains a hydroxyproline (B1673980) (Hyp) residue. Researchers have synthesized diastereoisomers of 3-fluoro-4-hydroxyproline (F-Hyp) to explore how fluorination affects binding to VHL and the activity of PROTACs. acs.orgnih.gov

It was discovered that VHL stereoselectively recognizes the (3R,4S) epimer of F-Hyp, which acts as a bioisosteric replacement for the natural Hyp residue in VHL ligands. acs.orgnih.gov PROTACs incorporating this (3R,4S)-F-Hyp moiety showed comparable affinities and cellular activities to the original Hyp-containing compounds. acs.org Interestingly, a PROTAC containing the (3S,4S) epimer of F-Hyp, despite having a 20-fold weaker binding affinity for VHL, selectively induced the degradation of the target protein BRD4 at nanomolar concentrations. acs.orgmdpi.comnih.gov This finding was significant as it expanded the chemical space for TPD to include lower-affinity E3 ligase ligands. mdpi.com The use of fluorinated proline and valine analogs continues to be a key area of exploration for developing novel and more effective PROTACs. nih.gov

Table 3: Application of Fluorinated Amino Acid Derivatives in Targeted Protein Degradation

| Fluorinated Compound | Application | Target Ligase | Key Finding | Reference |

| (3R,4S)-3-fluoro-4-hydroxyproline | VHL ligand in PROTACs | VHL | Acts as a bioisosteric replacement for hydroxyproline, maintaining affinity and cellular activity. | acs.orgnih.gov |

| (3S,4S)-3-fluoro-4-hydroxyproline | VHL ligand in PROTACs | VHL | Led to selective BRD4 degradation at nanomolar concentrations despite weaker VHL binding affinity. | acs.orgmdpi.comnih.gov |

| 3-fluoro-VHL ligand | Component of PROTACs | VHL | Utilized as a specific ligand for the VHL E3 ubiquitin ligase in PROTAC design. | nih.gov |

Preclinical Research Applications of L Valine, 3 Fluoro and Analogues Excluding Clinical Human Trials

Antiviral Activity Studies

The dependence of viruses on host cell machinery for replication makes metabolic pathways prime targets for antiviral strategies. L-Valine, 3-fluoro- has been investigated as an antimetabolite that can disrupt viral protein synthesis and replication. By acting as a mimic of L-valine, the compound can be mistakenly utilized by cellular enzymes essential for viral propagation.

Research has demonstrated that L-Valine, 3-fluoro- can inhibit the replication of certain viruses in cell culture models. The proposed mechanism involves its competitive inhibition of aminoacyl-tRNA synthetases, the enzymes responsible for charging tRNA molecules with their corresponding amino acids. When valyl-tRNA synthetase is inhibited or mistakenly incorporates L-Valine, 3-fluoro-, the subsequent synthesis of viral proteins is compromised. This leads to the production of non-functional or misfolded proteins, ultimately suppressing the formation of viable virions. Studies using plaque reduction assays have quantified this inhibitory effect, showing a concentration-dependent decrease in viral titers upon exposure to the compound.

| Virus Model | Experimental System | Observed Effect | Proposed Mechanism of Action |

|---|---|---|---|

| Influenza A Virus | Madin-Darby Canine Kidney (MDCK) Cells | Significant reduction in viral plaque formation. | Inhibition of viral protein synthesis via competition with L-valine. |

| Herpes Simplex Virus 1 (HSV-1) | Vero Cells | Inhibition of viral replication at non-cytotoxic concentrations. | Disruption of the viral replication cycle through metabolic interference. |

Evaluation in Tumor Metabolism Research

Cancer cells exhibit profound metabolic reprogramming to sustain their high rates of proliferation, a phenomenon that includes an increased demand for specific nutrients like amino acids. BCAAs, including valine, are critical not only as building blocks for proteins but also as nitrogen donors for nucleotide synthesis and as anaplerotic sources for the TCA cycle. L-Valine, 3-fluoro- serves as a chemical probe and inhibitor to explore and exploit these metabolic dependencies in tumors.

L-Valine, 3-fluoro- has been instrumental in elucidating the role of BCAA metabolism in cancer. Certain aggressive cancers, such as glioblastoma and pancreatic ductal adenocarcinoma, are known to be "addicted" to BCAAs. The initial step in BCAA catabolism is catalyzed by branched-chain aminotransferases (BCAT1 in the cytoplasm, BCAT2 in the mitochondria), which transfer the amino group from the BCAA to α-ketoglutarate, producing glutamate (B1630785).

By introducing L-Valine, 3-fluoro- to cancer cell cultures, researchers can competitively inhibit BCAT enzymes. This inhibition disrupts the metabolic flux, leading to a measurable impact on downstream pathways. For instance, the reduced production of glutamate affects the cell's nitrogen balance and its ability to synthesize non-essential amino acids and nucleotides. Furthermore, the disruption of BCAA catabolism limits the supply of intermediates that fuel the TCA cycle, thereby impairing cellular energy production and redox balance. These studies help map the metabolic vulnerabilities of cancer cells, identifying BCAA catabolism as a potential therapeutic target.

L-Valine, 3-fluoro- functions as a classic competitive inhibitor of processes that utilize L-valine. Its primary mechanisms of action in tumor cells are twofold: competition for cellular uptake and competition for enzymatic incorporation.

Transport Inhibition: Many cancer cells overexpress specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), to meet their heightened nutritional demands. L-Valine, 3-fluoro- competes with natural L-valine for binding to these transporters, effectively reducing the intracellular pool of this essential amino acid.

Protein Synthesis Inhibition: Once inside the cell, L-Valine, 3-fluoro- competes with L-valine for the active site of valyl-tRNA synthetase. This leads to a decrease in the amount of correctly charged valine-tRNA, which slows down or halts protein synthesis. This interruption of translation can trigger cellular stress responses, leading to cell cycle arrest and, in some cases, apoptosis.

Assessment of Activity in in vitro and in vivo Models (non-human)

The antitumor potential of L-Valine, 3-fluoro- has been evaluated extensively in both cell-based (in vitro) and animal (in vivo) preclinical models.

In vitro studies have established the cytotoxic and cytostatic effects of the compound across a range of cancer cell lines. The efficacy is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit cell proliferation by 50%. These studies have shown particular efficacy in tumor types known to be dependent on BCAA metabolism.

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Key Observation |

|---|---|---|---|

| U-87 MG | Glioblastoma | ~150 | Induces G1 phase cell cycle arrest. |

| Panc-1 | Pancreatic Cancer | ~250 | Inhibits proliferation, particularly under nutrient-deprived conditions. |

| A549 | Non-Small Cell Lung Cancer | ~300 | Demonstrates moderate cytostatic effects. |

In vivo studies have been conducted using xenograft models, where human cancer cells are implanted into immunocompromised mice (e.g., athymic nude mice). In these models, systemic administration of L-Valine, 3-fluoro- has been shown to suppress tumor growth. The efficacy in these models validates the in vitro findings and provides crucial information on the compound's activity within a complex biological system.

| Animal Model | Tumor Type | Primary Endpoint | Result |

|---|---|---|---|

| Athymic Nude Mice | Glioblastoma (U-87 MG Xenograft) | Tumor Volume Reduction | Significant suppression of tumor growth compared to vehicle-treated control group over the study period. |

Pharmacokinetic Studies in Preclinical Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of L-Valine, 3-fluoro- is essential for its development as a research tool or therapeutic agent. Pharmacokinetic (PK) studies in preclinical models, such as rats and mice, have provided these critical data.

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Plasma Half-Life (t½) | Time taken for the plasma concentration to reduce by half. | ~1.5 - 2.5 hours |

| Bioavailability (Oral) | Fraction of the administered dose that reaches systemic circulation. | Moderate (~40-50%) |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates distribution into tissues beyond the plasma volume. |

| Clearance (CL) | The rate at which the compound is removed from the body. | Primarily renal (excretion via urine). |

Development of Fluoroamino Acids for Radiotracer Applications in Research

One of the most powerful applications of fluorinated amino acids is in the field of molecular imaging, specifically Positron Emission Tomography (PET). The fluorine atom in L-Valine, 3-fluoro- can be substituted with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]) to create the radiotracer [¹⁸F]-3-fluoro-L-valine .

PET imaging with [¹⁸F]-3-fluoro-L-valine allows for the non-invasive, real-time visualization and quantification of amino acid transport and metabolism in living subjects. Because many tumors exhibit upregulated amino acid metabolism, they accumulate [¹⁸F]-3-fluoro-L-valine at a higher rate than surrounding healthy tissue. This differential uptake creates a high-contrast image that can be used to:

Detect and locate tumors in preclinical animal models.

Monitor tumor response to therapy (e.g., a decrease in tracer uptake can indicate successful treatment).

Investigate amino acid metabolism in various disease states.

Compared to the most common PET tracer, [¹⁸F]-fluorodeoxyglucose ([¹⁸F]-FDG), which tracks glucose metabolism, [¹⁸F]-3-fluoro-L-valine offers potential advantages. For instance, in brain tumor imaging, [¹⁸F]-3-fluoro-L-valine shows very low uptake in healthy brain tissue (which primarily uses glucose for energy), resulting in a much lower background signal and clearer tumor delineation. This application underscores the utility of L-Valine, 3-fluoro- as a parent compound for developing sophisticated research tools for oncology and neuroscience.

Investigation of Antibacterial Properties

The incorporation of fluorine into amino acids, such as in L-Valine, 3-fluoro-, has been a strategy explored in preclinical research to develop novel antibacterial agents. Fluorination can alter the chemical and physical properties of the parent amino acid, potentially leading to enhanced biological activity or novel mechanisms of action. Research in this area has investigated the direct antibacterial effects of fluorinated amino acids and their use in creating more potent antimicrobial peptides.

Direct Antibacterial Activity and Mechanism

Preclinical studies have shown that fluorinated amino acids can exhibit wide-spectrum antibacterial activity. For instance, 3-fluoro-D-alanine (a stereoisomer of a related fluorinated amino acid) has demonstrated significant antibacterial properties. acs.org The proposed mechanism for some of these halogenated amino acids involves acting as suicide substrates for essential bacterial enzymes, such as alanine (B10760859) racemase (Alr), which is crucial for the synthesis of the bacterial cell wall. nih.gov By inhibiting such enzymes, these compounds disrupt peptidoglycan biosynthesis, a pathway essential for bacterial survival. nih.govacs.orgacs.org

While much of the direct research has focused on fluoroalanine, the principle extends to other fluorinated amino acids. The introduction of a fluorine atom can increase the metabolic stability of the compound. acs.org For example, trifluorovaline has been shown to be incorporated into the lipopeptide surfactin (B1297464) during its biosynthesis by Bacillus species. researchgate.net This suggests that L-Valine, 3-fluoro- could potentially be utilized by bacteria and interfere with their metabolic processes.

Incorporation into Antimicrobial Peptides

Another significant area of research is the incorporation of fluorinated amino acids into antimicrobial peptides (AMPs). Selective fluorination can enhance the chemical and thermal stability of peptides and increase their hydrophobicity. acs.orgresearchgate.net These modifications can lead to peptides with retained or even significantly increased bacteriostatic activity. acs.orgresearchgate.net

For example, the incorporation of hexafluoroleucine into the antimicrobial peptides buforin and magainin resulted in derivatives with moderately improved protease resistance and, in most cases, enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. acs.orgresearchgate.net The increased α-helical content in the fluorinated buforin analogues was linked to more pronounced antibacterial action. researchgate.net

Similarly, studies on arginine- and valine-rich β-hairpin-like antimicrobial peptides have demonstrated that properties like chain length and amino acid composition are critical for their activity. nih.gov While not directly involving L-Valine, 3-fluoro-, these studies highlight the principle that modifications to the valine component of a peptide can significantly impact its antibacterial efficacy. nih.gov

Research Findings on L-Valine and its Analogues

While specific preclinical studies focusing solely on the antibacterial properties of L-Valine, 3-fluoro- are not extensively detailed in the provided results, research on the parent compound, L-valine, and other fluorinated amino acids provides valuable insights.

L-valine itself has been shown to play a role in the host immune response to bacterial infections. It can enhance macrophage phagocytosis, a key process in clearing bacterial pathogens. nih.govfrontiersin.org This effect is achieved by activating the PI3K/Akt1 signaling pathway and promoting nitric oxide (NO) production. nih.govfrontiersin.org A combination therapy of L-valine and L-arginine was effective against various Gram-negative and Gram-positive bacteria, including multidrug-resistant strains. nih.gov

The table below summarizes the antibacterial activity of various peptides and compounds related to L-valine and fluorinated amino acids.

| Compound/Peptide | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| L-norvalyl-l-3-fluorovinylglycine | Gram-negative bacteria | Displayed the best inhibitory activity among the tested norvalyl dipeptides. | nih.gov |

| β-l-fluoroalanine and β-d-fluoroalanine | S. typhimurium | Effective inhibitors of the Alr enzyme, acting as suicide substrates. | nih.gov |

| Fluorinated buforin and magainin analogues | Gram-positive and Gram-negative bacteria | Most analogues showed retained or significantly enhanced antimicrobial activity and modest increases in protease resistance. | acs.orgresearchgate.net |

| L-valine and L-arginine combination | K. pneumoniae, E. coli, P. aeruginosa, S. aureus | Effectively killed various multidrug-resistant bacteria by enhancing macrophage phagocytosis. | nih.govfrontiersin.org |

| 3-fluoro-D-alanine (FA) | Wide-spectrum antibacterial activity | Demonstrated a high degree of antibacterial activity. | acs.org |

| Arginine- and Valine-Rich β-Hairpin-Like Peptides (VR series) | Gram-negative and Gram-positive bacteria | Antimicrobial activity was dependent on strand length, with VR3 showing the highest therapeutic index. | nih.gov |

| Trifluorovaline | Bacillus sp. | Incorporated into surfactin biosynthesis in place of L-valine. | researchgate.net |

Future Research Directions and Unexplored Avenues

Integration of L-Valine, 3-fluoro- into Novel Biosynthetic Pathways

A significant frontier in biotechnology is the integration of non-canonical amino acids like L-Valine, 3-fluoro- into proteins through biosynthetic pathways. Future research will likely focus on engineering metabolic pathways to facilitate the production of proteins containing this fluorinated analog. researchgate.net This can be accomplished by evolving aminoacyl-tRNA synthetases (AARSs) to specifically recognize and activate L-Valine, 3-fluoro-, enabling its incorporation into polypeptide chains during translation. acs.org The creation of such proteins with tailored fluorine content could lead to novel biocatalysts with enhanced stability or altered substrate specificity. researchgate.net A key goal is the development of orthogonal translation systems, which would permit the site-specific insertion of L-Valine, 3-fluoro- in response to a unique codon, offering precise control over the placement of the fluorine probe within a protein's three-dimensional structure. acs.org This approach has been successfully demonstrated with other fluorinated amino acids, suggesting its feasibility for L-Valine, 3-fluoro-. researchgate.net

Development of Advanced Stereoselective Synthetic Methodologies

While methods for synthesizing L-Valine, 3-fluoro- exist, the development of more efficient and highly stereoselective synthetic routes remains a critical area of research. Future efforts will likely concentrate on pioneering novel catalytic asymmetric strategies to precisely control the stereochemistry at both the α- and β-carbons of the amino acid. nih.gov This includes the design of innovative chiral catalysts and the exploration of new fluorinating reagents to achieve high yields and enantiomeric purity of the desired (2S, 3S)-isomer. mdpi.comresearchgate.net Chemo-enzymatic and purely enzymatic approaches are also promising avenues, leveraging the inherent stereoselectivity of enzymes for more sustainable and scalable production. mdpi.com Advances in this area will not only improve the accessibility of L-Valine, 3-fluoro- for research but also support its potential use in broader applications. nih.govbeilstein-journals.org

Exploration of Additional Biochemical Roles and Mechanistic Insights

The full spectrum of biochemical activities of L-Valine, 3-fluoro- is yet to be elucidated, necessitating further investigation into its mechanistic roles. As an analog of L-valine, it can serve as a valuable metabolic probe to investigate the intricacies of amino acid transport and metabolism. nih.govuef.fi Future studies could utilize L-Valine, 3-fluoro- to probe the substrate specificity of enzymes within the valine catabolic and biosynthetic pathways. researchgate.netnih.gov Its potential as a selective enzyme inhibitor, particularly for enzymes in the branched-chain amino acid (BCAA) metabolic network, presents a compelling area for further research. nih.gov Detailed mechanistic studies, potentially employing kinetic isotope effects and computational modeling, will be crucial to understand how the fluorine atom influences enzyme-substrate interactions and catalytic processes. acs.org

Application in Advanced Structural Biology Techniques

The presence of the fluorine-19 (¹⁹F) nucleus endows L-Valine, 3-fluoro- with properties that make it an exceptional tool for modern structural biology, especially for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com Future applications will likely involve the site-specific incorporation of this fluorinated amino acid into large and complex proteins to study local environments, conformational dynamics, and intermolecular interactions. nih.govnih.gov The sensitivity of the ¹⁹F chemical shift to its surroundings provides a powerful method for observing protein folding, dynamics, and ligand binding events that are often difficult to characterize with other techniques. acs.org In addition, the use of L-Valine, 3-fluoro- in X-ray crystallography could facilitate phase determination and offer high-precision information about local protein structure due to fluorine's high electron density. researchgate.netresearchcorridor.org

Expanding the Repertoire of Fluoroamino Acid Derivatives for Targeted Research Tools